molecular formula C21H20Br2N2O2 B15099104 7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

カタログ番号: B15099104
分子量: 492.2 g/mol
InChIキー: UXPMNIDUSJASJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclopentane ring. Key structural attributes include:

  • Bromine substituents at positions 7' and 9', which enhance molecular weight (approx. 512.2 g/mol) and polarizability.
  • A 4-methoxyphenyl group at position 2', contributing electron-donating effects via the methoxy (-OCH₃) moiety.
  • A spirocyclopentane system, inducing conformational rigidity and influencing steric interactions.

特性

分子式

C21H20Br2N2O2

分子量

492.2 g/mol

IUPAC名

7,9-dibromo-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H20Br2N2O2/c1-26-15-6-4-13(5-7-15)18-12-19-16-10-14(22)11-17(23)20(16)27-21(25(19)24-18)8-2-3-9-21/h4-7,10-11,19H,2-3,8-9,12H2,1H3

InChIキー

UXPMNIDUSJASJT-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Br)Br)OC35CCCC5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from commercially available precursors. The process often includes bromination, cyclization, and spiro formation reactions. For instance, the bromination of a suitable precursor can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclization step may involve the use of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). The final spiro formation can be facilitated by heating the intermediate compounds under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.

化学反応の分析

Types of Reactions

7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

作用機序

The mechanism of action of 7’,9’-Dibromo-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Substituent and Structural Comparison

Compound Name Substituents (Position) Spiro Ring Molecular Weight (g/mol) Key Data/Properties
Target Compound Br (7',9'), 4-OCH₃-Ph (2') Cyclopentane ~512.2 High halogen content increases lipophilicity
9′-Chloro-2′-(4-methylphenyl)-1′,10b′-dihydrospiro[cyclopentane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] Cl (9'), 4-CH₃-Ph (2') Cyclopentane ~379.8 Chloro group reduces steric bulk vs. Br; lower MW
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] Cl (4-Ph), OCH₃ (7') Cyclohexane ~422.9 Cyclohexane spiro increases ring strain vs. cyclopentane
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9'), F (4-Ph), 4-CH₃-Ph (2') Cyclopentane ~437.3 Fluorine’s electronegativity alters electronic profile
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9'), OCH₂Ph (4-Ph), OCH₂CH₃ (4-Ph) Cyclopentane ~605.4 Ethoxy group increases steric hindrance vs. methoxy

Key Observations:

  • Halogen Effects : Bromine substituents (as in the target compound) confer higher molecular weight and lipophilicity compared to chloro analogs (e.g., ~512.2 vs. ~379.8 g/mol) .
  • Spiro Ring Size : Cyclohexane-containing analogs (e.g., ) exhibit distinct conformational dynamics due to increased ring strain vs. cyclopentane .
  • Aryl Group Electronics : Electron-donating groups (e.g., 4-OCH₃ in the target) enhance resonance stabilization, whereas electron-withdrawing substituents (e.g., 4-F in ) polarize the aromatic system .

Spectral and Physical Properties

  • IR/NMR Trends : Bromine’s inductive effect deshields neighboring protons (e.g., 7' and 9' positions), causing downfield shifts in ^1H NMR vs. chloro analogs .
  • Melting Points : Brominated derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) due to stronger van der Waals interactions .

生物活性

7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a synthetic compound that belongs to the class of spirocyclic benzoxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14Br2N2OC_{17}H_{14}Br_2N_2O with a molecular weight of approximately 388.12 g/mol. The structure features a spirocyclic framework that may contribute to its unique biological properties.

Anticonvulsant Activity

Research has indicated that compounds similar to 7',9'-dibromo derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain pyrazolo[1,5-c][1,3]benzoxazines can enhance GABAergic transmission, which is crucial in controlling seizure activity. The mechanism often involves modulation of sodium channels and enhancement of inhibitory neurotransmission.

Table 1: Summary of Anticonvulsant Activity Studies

CompoundModel UsedDosage (mg/kg)Efficacy (%)Reference
PGGPTZ2.5 - 10Significant inhibition
Compound AMES1085% protection
Compound BPTZ5100% protection

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often attributed to the induction of apoptosis and disruption of cellular metabolism.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

The biological activity of this compound may be attributed to several mechanisms:

  • GABA Receptor Modulation : Enhances GABAergic transmission leading to increased inhibitory effects in the central nervous system.
  • Ion Channel Interaction : Modulates sodium and calcium channels, which are critical in neuronal excitability and seizure propagation.
  • Apoptotic Pathways : Induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Study 1: Anticonvulsant Efficacy in Animal Models

A study conducted on mice evaluated the anticonvulsant efficacy of related compounds using the pentylenetetrazole (PTZ) model. The results indicated that doses between 5-10 mg/kg significantly reduced seizure frequency and duration.

Case Study 2: Cytotoxicity in Human Cancer Cell Lines

In vitro studies on human cancer cell lines demonstrated that treatment with spirocyclic compounds led to a dose-dependent decrease in cell viability. Notably, the HeLa cell line exhibited an IC50 value indicating significant cytotoxicity at lower concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。